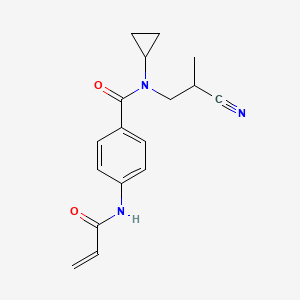

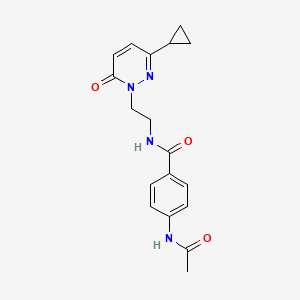

![molecular formula C15H11ClN4O3S B2996822 2-(1-(3-Chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid CAS No. 1172326-31-6](/img/structure/B2996822.png)

2-(1-(3-Chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1-(3-Chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid” belongs to a class of compounds known as thiazolo[3,2-a]pyrimidines . These compounds are known for their synthetic potential and are considered promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Synthesis Analysis

Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .

Molecular Structure Analysis

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Chemical Reactions Analysis

The high selectivity of the intramolecular acylation of S-substituted 3,4-dihydropyrimidines at N3 is likely to be determined by stabilization of the product due to conjugation of the two endocyclic double bonds .

Scientific Research Applications

Antitumor Activity

Thiazolo[3,2-a]pyrimidine derivatives have demonstrated high antitumor activity. Researchers have explored their potential as anticancer agents due to their structural similarity to purines. The 2-substituted derivatives, including our compound of interest, may serve as promising scaffolds for designing new cancer drugs .

Antibacterial Properties

In vitro studies have evaluated the antibacterial activity of thiazolo[3,2-a]pyrimidines against Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains. These compounds could be valuable in combating bacterial infections .

Anti-Inflammatory Effects

Thiazolo[3,2-a]pyrimidine derivatives have shown anti-inflammatory properties. Their ability to modulate inflammatory pathways makes them interesting candidates for drug development in conditions associated with inflammation .

Tyrosinase Inhibition

Specific substitutions in thiazolo[3,2-a]pyrimidines impact their inhibitory potency against tyrosinase, an enzyme involved in melanin production. This finding suggests potential applications in dermatology and cosmetics .

Antileishmanial and Antimalarial Activity

Compound 13, a thiazolo[3,2-a]pyrimidine derivative, exhibited potent in vitro antipromastigote activity against Leishmania parasites. Molecular simulation studies revealed its favorable binding pattern in the active site of LmPTR1, supporting its antileishmanial potential. Additionally, further exploration of antimalarial effects is warranted .

Cytotoxicity Studies

Researchers have synthesized various thiazolo[3,2-a]pyrimidine derivatives and evaluated their cytotoxic effects. These studies provide insights into their potential as anticancer agents .

Mechanism of Action

Target of Action

It’s worth noting that thiazolopyrimidine derivatives, which this compound is a part of, have been found to exhibit a wide range of chemotherapeutic effects . They have been used as analgesics, anti-parkinsonian agents, modulators of TRPV1 (Transient Receptor Potential Vanilloid Receptor 1), anticancer agents, and more .

Mode of Action

It’s known that thiazolopyrimidine derivatives have a wide range of biological activities, suggesting that they interact with multiple targets in the body .

Biochemical Pathways

Thiazolopyrimidine derivatives are known to have a broad impact on various biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

The microwave-assisted technique used in the synthesis of such compounds is known to enhance yield, save time, and promote environmentally safe reactions , which could potentially impact the bioavailability of the compound.

Result of Action

Thiazolopyrimidine derivatives are known to exhibit a wide range of biological activities, suggesting that they have diverse molecular and cellular effects .

Action Environment

The microwave-assisted technique used in the synthesis of such compounds is known to be environmentally safe , suggesting that environmental factors were considered during the compound’s synthesis.

Future Directions

Given the promising biological activities of thiazolo[3,2-a]pyrimidines, future research could focus on further exploring the medicinal potential of these compounds, including the design of new medicines . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a valuable area of future research .

properties

IUPAC Name |

2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4O3S/c16-8-2-1-3-9(4-8)20-13-11(6-17-20)14(23)19-10(5-12(21)22)7-24-15(19)18-13/h1-4,6,10H,5,7H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGOTCOTABWBMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC(=CC=C4)Cl)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(3-Chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

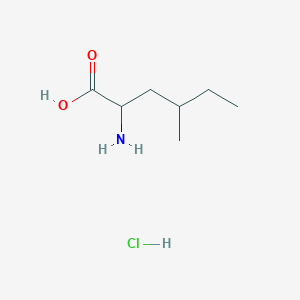

![(1R)-2,2-Difluoro-1-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B2996740.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2996745.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2996746.png)

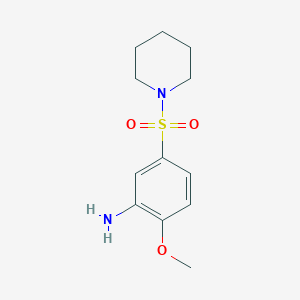

![2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2996747.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2996750.png)

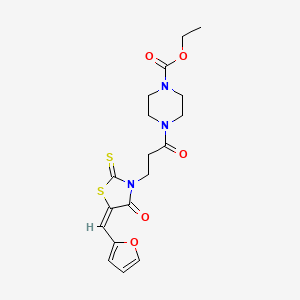

![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2996751.png)

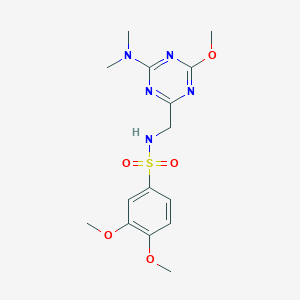

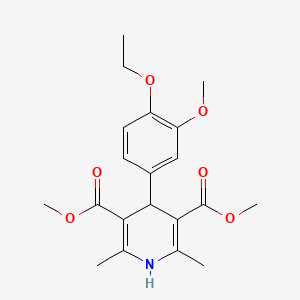

![(5-Fluoro-4-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2996760.png)